molecular formula C10H11NO4 B1280438 Methyl 3-(3-nitrophenyl)propanoate CAS No. 22768-05-4

Methyl 3-(3-nitrophenyl)propanoate

Cat. No. B1280438
CAS RN: 22768-05-4
M. Wt: 209.2 g/mol
InChI Key: NOVBKWKVTOTPTB-UHFFFAOYSA-N
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Description

Methyl 3-(3-nitrophenyl)propanoate (MNP) is an organic compound that has a wide range of applications in scientific research due to its unique properties. It is a nitro-aromatic compound, meaning it contains both a nitro group and an aromatic ring. This combination of functional groups gives MNP a variety of interesting properties, such as solubility in both organic solvents and water, and a relatively low melting point. In scientific research, MNP has been used for a variety of applications, from synthesis to biochemical and physiological studies.

Scientific Research Applications

1. Catalysis and Enzyme Activity

Methyl 3-(3-nitrophenyl)propanoate has been studied in the context of catalysis, particularly with per-O-methylated cyclodextrins. These compounds exhibit significant enzyme catalysis, providing rate accelerations of 500-1000 times, indicating potential applications in biochemical reactions and industrial processes (Fenger & Bols, 2010).

2. Biodegradation and Environmental Applications

Research has demonstrated the role of certain microorganisms, such as Ralstonia sp. SJ98, in the biodegradation of similar nitrophenyl compounds. These studies are vital for understanding environmental decontamination and bioremediation processes, especially in soils contaminated with pesticides (Bhushan et al., 2000).

3. Synthesis of Bioactive Compounds

The compound has been used in the synthesis of β2-Homoamino acids via enantioselective catalysis. This synthesis approach is crucial for developing new pharmaceuticals and studying biological processes (Rimkus & Sewald, 2003).

4. Chemical Structure and Crystallography

Studies have focused on the molecular and crystal structures of related nitrophenyl compounds, providing insights into their conformation and implications for peptide synthesis. This research is fundamental for understanding the chemical behavior of these compounds in various applications (Crisma & Toniolo, 2002).

5. Pharmaceutical Synthesis

Research has also been conducted on the synthesis of various pharmaceuticals, utilizing similar nitrophenyl propanoates as intermediates. These studies contribute significantly to the development of new drugs and therapeutic agents (Shahid et al., 2006).

Safety and Hazards

“Methyl 3-(3-nitrophenyl)propanoate” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

Biochemical Analysis

Biochemical Properties

Methyl 3-(3-nitrophenyl)propanoate plays a significant role in biochemical reactions due to its nitro group, which can participate in various chemical transformations. This compound interacts with enzymes, proteins, and other biomolecules through different mechanisms. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. Additionally, the nitro group can undergo reduction reactions catalyzed by nitroreductases, leading to the formation of amino derivatives. These interactions highlight the versatility of this compound in biochemical pathways .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling proteins by interacting with their active sites or altering their conformation. This can lead to changes in downstream signaling events and ultimately affect cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, thereby altering the transcriptional landscape of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can modulate gene expression by interacting with DNA or RNA, leading to changes in transcriptional and translational processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under dry and room temperature conditions, but it can degrade over time when exposed to moisture or light. Long-term studies have shown that this compound can have sustained effects on cellular functions, with some effects becoming more pronounced with prolonged exposure. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects, while at higher doses, it can exhibit significant biological activity. Studies have shown that there can be threshold effects, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as cellular damage or organ toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its ester and nitro groups. The ester bond can be hydrolyzed by esterases to produce the corresponding acid and alcohol, which can then enter other metabolic pathways. The nitro group can be reduced by nitroreductases to form amino derivatives, which can participate in further biochemical reactions. These metabolic transformations highlight the compound’s role in modulating metabolic flux and influencing metabolite levels in cells .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with different biomolecules and exert its effects. The subcellular localization of this compound is an important factor in understanding its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

methyl 3-(3-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVBKWKVTOTPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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